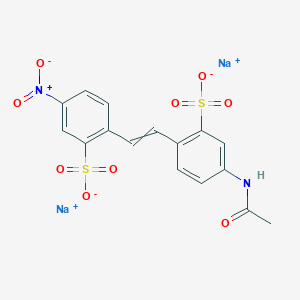

4-Acetamido-4'-nitrostilbene-2,2'-disulfonic acid, disodium salt

CAS No.:

Cat. No.: VC17953481

Molecular Formula: C16H12N2Na2O9S2

Molecular Weight: 486.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H12N2Na2O9S2 |

|---|---|

| Molecular Weight | 486.4 g/mol |

| IUPAC Name | disodium;5-acetamido-2-[2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate |

| Standard InChI | InChI=1S/C16H14N2O9S2.2Na/c1-10(19)17-13-6-4-11(15(8-13)28(22,23)24)2-3-12-5-7-14(18(20)21)9-16(12)29(25,26)27;;/h2-9H,1H3,(H,17,19)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |

| Standard InChI Key | HXVPDHLOXJWYDI-UHFFFAOYSA-L |

| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₆H₁₂N₂Na₂O₉S₂, with a molecular weight of 486.38 g/mol . Its IUPAC name is disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate, reflecting the stereospecific (E)-configuration of the stilbene core . Key structural features include:

-

Acetamido group (–NHCOCH₃) at position 4.

-

Nitro group (–NO₂) at position 4'.

-

Disulfonic acid groups (–SO₃H) at positions 2 and 2', neutralized as disodium salts .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 486.38 g/mol | |

| Solubility | Slight in DMSO, Methanol | |

| Storage Temperature | +4°C | |

| Melting Point | >300°C (decomposes) |

Spectroscopic and Computational Data

-

SMILES:

[Na+].[Na+].CC(=O)Nc1ccc(/C=C/c2ccc(cc2S(=O)(=O)[O-])[N+](=O)[O-])c(c1)S(=O)(=O)[O-]. -

UV-Vis Absorption: Maxima at 340–360 nm due to conjugated π-system .

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via stepwise functionalization of stilbene precursors:

-

Sulfonation: Introduction of sulfonic acid groups at positions 2 and 2' using fuming sulfuric acid.

-

Nitration: Electrophilic aromatic substitution to install the nitro group at position 4'.

-

Acetamidation: Reaction with acetic anhydride to form the acetamido group at position 4 .

-

Neutralization: Treatment with sodium hydroxide to yield the disodium salt .

Industrial Challenges

-

Purity Control: Residual solvents and byproducts (e.g., isomers) require rigorous chromatography .

-

Scale-Up Limitations: Low yields (~40%) due to steric hindrance during sulfonation .

Applications in Biochemical Research

Proteomics and Post-Translational Modifications

The compound is integral to 4D proteomics, a high-resolution mass spectrometry technique combining trapped ion mobility spectrometry (TIMS) with liquid chromatography . Key roles include:

-

Ion Mobility Enhancement: Polar sulfonic acid groups improve peptide separation in TIMS, increasing proteome coverage by 30% .

-

Post-Translational Modification (PTM) Analysis: Used to study acetylation and ubiquitination in disease models, such as COVID-19 lung tissue .

Table 2: Proteomic Applications

| Application | Outcome | Study |

|---|---|---|

| COVID-19 Proteomics | Identified immune response regulators | PNAS (2020) |

| Cardiac Proteomics | Linked β-OHB to HFpEF improvement | Circulation Res (2020) |

Comparative Analysis with Analogues

4-Amino-4'-Nitrostilbene-2,2'-Disulfonic Acid

-

Structural Difference: Amino (–NH₂) instead of acetamido group .

-

Applications: Intermediate for direct dyes (e.g., fluorescent yellow 7GL) .

Table 3: Key Comparisons

| Property | 4-Acetamido Derivative | 4-Amino Derivative |

|---|---|---|

| Solubility | Slight in polar solvents | High in water |

| Proteomic Utility | High | Low |

| Synthetic Complexity | Moderate | Low |

Future Directions and Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume